4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide, with the CAS number 33359-76-1, is a heterocyclic compound that combines elements of pyridine and pyrimidine. This compound is characterized by its molecular formula and a molecular weight of approximately 189.17 g/mol. It is primarily recognized for its potential applications in medicinal chemistry, particularly as a building block for more complex molecules and as an inhibitor in various biological pathways .
4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide falls under the category of heterocyclic compounds, specifically within the pyrido-pyrimidine family. These compounds are known for their diverse biological activities, making them significant in pharmaceutical research.
The synthesis of 4-oxopyrido[1,2-a]pyrimidine-3-carboxamide typically involves the condensation of pyrimidine derivatives with formamide or other suitable reagents. One common method includes heating pyrimidine derivatives with formamide under controlled conditions to facilitate the introduction of the carboxamide group.
Industrial synthesis may utilize continuous flow reactors to optimize reaction conditions such as temperature and pressure, ensuring high yields and purity levels. This method allows for better control over reaction kinetics and minimizes side reactions, making it suitable for large-scale production.
The molecular structure of 4-oxopyrido[1,2-a]pyrimidine-3-carboxamide consists of a fused bicyclic framework that incorporates both pyridine and pyrimidine rings. The presence of a carbonyl group at the 4-position and a carboxamide group at the 3-position contributes to its chemical reactivity and biological activity.
4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions. For example, oxidation may yield oxo derivatives while substitution can lead to diverse functionalized derivatives.
The mechanism of action for 4-oxopyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with biological targets such as enzymes or receptors. Its structural features allow it to act as an inhibitor in various pathways, potentially impacting cellular processes related to proliferation or signaling pathways.
Research indicates that compounds within this class have shown promise in inhibiting specific kinases involved in cancer progression and other diseases. The precise mechanism often involves binding to active sites on target proteins, thereby altering their function .
The compound's stability and reactivity make it suitable for various synthetic applications in organic chemistry and medicinal chemistry.
4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide has several scientific uses:
The construction of the pyrido[1,2-a]pyrimidine core typically employs convergent multi-step strategies, with acid-catalyzed cyclization serving as a foundational step. A representative synthesis involves refluxing ethyl 2-aminopyridine-3-carboxylate derivatives with concentrated hydrochloric acid (HCl) for 6 hours, yielding 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrobromide in 85.5% yield. This intermediate is characterized by a dark brown solid appearance, a decomposition point of 268°C, and distinct spectroscopic signatures (IR: 1757 cm⁻¹ for carbonyl; ¹H NMR: δ 8.96 for aromatic proton) [1]. Alternative routes utilize Meldrum’s acid or ethyl acetoacetate condensations with 4-aminopyrimidines to access bicyclic scaffolds, though these methods often require stringent temperature control and extended reaction times [8]. For carboxamide formation, carbodiimide-mediated coupling (e.g., EDC/DMAP) between 4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylic acid and amines like butan-2-amine provides N-substituted carboxamides, such as N-(butan-2-yl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (86% yield). This three-stage sequence balances yield and scalability but faces challenges in purifying intermediates due to polar functional groups [5].
Table 1: Key Multi-Step Synthetic Routes for Pyrido-Pyrimidine Core Assembly
Starting Materials | Conditions | Product | Yield (%) |
---|---|---|---|
Ethyl 2-aminopyridine-3-carboxylate | Conc. HCl, reflux, 6h | 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | 85.5 |
4-Aminopyrimidine + Ethyl acetoacetate | Ethanol, reflux, 12h | 2,3-Dihydro-4H-pyrimido[1,6-a]pyrimidin-4-one | 50–75 |
4-Oxo-acid + Butan-2-amine | EDC, DMAP, rt, 24h | N-(butan-2-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | 86 |
Microwave irradiation significantly optimizes pyrido-pyrimidine annulation by reducing reaction times and improving regioselectivity. In the synthesis of tricyclic systems like ethyl 8-substituted-10-(methylthio)-4-oxo-4,8-dihydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine-3-carboxylates, microwave-assisted cyclocondensation between 1-substituted-3-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-4-amines and diethyl 2-(ethoxymethylene)malonate achieves 81–85% yield within 20–30 minutes. This contrasts sharply with thermal methods (diphenyl ether, 120°C, 5h), which afford only 51–62% yield due to competitive decomposition [8] [9]. The microwave approach enhances energy transfer, promoting faster intramolecular nucleophilic attack and dehydration. Similarly, one-pot protocols under microwave conditions enable rapid assembly of pyrrolo[1,2-a]thieno[3,2-e]pyrimidines from 2-aminothiophenes and cyanoacetates, achieving near-complete conversion in ≤60 minutes. This method circumvents traditional purification bottlenecks, making it ideal for generating combinatorial libraries for drug discovery [9].
Regioselective modification of the C3-carboxamide and C4-oxo groups is critical for modulating biological activity. Ortho-magnesiation using sterically hindered bases like TMPMgBu (2,2,6,6-tetramethylpiperidylmagnesium butyl) in toluene enables site-specific aryl functionalization. This protocol selectively deprotonates ortho to the triazole directing group, achieving >96% regioselectivity, and subsequent Pd-catalyzed Negishi coupling installs heteroaryl groups (e.g., pyridyl, thienyl) at the C2 position in 62–96% yield [4]. For C3-carboxamide derivatives, electron-withdrawing morpholino groups enhance kinase inhibition potency. For instance, introducing morpholine at C2 of 9-(1-phenoxyethyl)-4-oxo-pyrido[1,2-a]pyrimidine-7-carboxamides improves PI3Kβ binding affinity by 15-fold compared to unmethylated analogs, as confirmed by crystallographic studies showing H-bonding with Val848 in the ATP pocket [6]. Additionally, Smiles rearrangement facilitates nitrogen alkylation; treatment of 3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates with α-bromoacetophenones yields O-alkylated intermediates that isomerize to N-alkylated products, optimizing HIV-1 integrase inhibition [3].
Table 2: Impact of C3-Carboxamide Substituents on Biological Activity
C3-Carboxamide Substituent | Target | Biological Activity (IC₅₀) | Key Interaction |
---|---|---|---|
N-(Butan-2-yl) | Viral RNA pol | 1.8 µM (Influenza inhibition) | Hydrophobic pocket occupancy |
N-Benzyl-morpholino | PI3Kβ | 3 nM (Antiplatelet activity) | H-bond with Val848 |
N-Cyclopropyl | EGFR | 12 nM (Antitumor activity) | Van der Waals contact with Leu718 |
Smiles rearrangement is pivotal for achieving thermodynamically stable N-alkylated pyrido-pyrimidines inaccessible via direct amination. During the synthesis of thieno[3,2-e]pyrrolo[1,2-a]pyrimidines, O-alkylated intermediates derived from 3-hydroxy-4-oxo precursors undergo intramolecular transacylation, migrating alkyl groups from oxygen to nitrogen. This [1,3]-aryl shift proceeds via a spirocyclic transition state, driven by aromaticity restoration in the pyrimidine ring, and delivers N-alkylated products in 70–88% yield [9]. Similarly, base-catalyzed Smiles rearrangements convert O-arylated intermediates to C7-arylaminopyrido-pyrimidines, crucial for melanoma therapy candidates. The rearrangement efficiency hinges on the electron density of the aryl group; electron-deficient rings (e.g., p-CF₃-C₆H₄) accelerate migration due to enhanced nucleofugality, while sterically hindered substrates require elevated temperatures (80–100°C) [8] [9]. This strategy overcomes limitations of classical SNAr reactions, enabling diverse nitrogen functionalization under mild conditions.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: